Product packaging for Etoposide 3',4'-Quinone(Cat. No.:CAS No. 105016-65-7)

Etoposide 3',4'-Quinone

Cat. No.: B030825
CAS No.: 105016-65-7
M. Wt: 572.5 g/mol
InChI Key: SBLYXIKLMHGUJZ-FMEAWWTOSA-N
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Description

Introduction Etoposide 3',4'-Quinone is a cytochrome P450-derived metabolite of the anticancer drug Etoposide. This compound is critically important in biochemical and cancer research, particularly for investigating the mechanisms of chemotherapy-induced DNA damage and the etiology of treatment-related secondary leukemias. Research Applications and Value As a potent redox-dependent topoisomerase II poison, this compound is a key tool for studying non-interfacial enzyme inhibition. Its unique mechanism of action stabilizes topoisomerase II-DNA cleavage complexes without requiring ATP and induces a high ratio of double-stranded DNA breaks, distinguishing it from the parent compound Etoposide. Researchers utilize this quinone to model metabolic activation pathways and study the formation of DNA damage linked to chromosomal translocations, especially those involving the MLL gene at 11q23. A specific polymorphism in the CYP3A4 enzyme is associated with a lower risk of these secondary leukemias, underscoring the research significance of this metabolite pathway. Physicochemical Properties - CAS Number : 105016-65-7 - Molecular Formula : C₂₈H₂₈O₁₃ - Molecular Weight : 572.52 g/mol - Appearance : Brown to dark red solid - Storage : Store at 2-8°C under an inert atmosphere. The compound is hygroscopic. Handling and Usage Product Usage Statement : this compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28O13 B030825 Etoposide 3',4'-Quinone CAS No. 105016-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105016-65-7

Molecular Formula

C28H28O13

Molecular Weight

572.5 g/mol

IUPAC Name

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1

InChI Key

SBLYXIKLMHGUJZ-FMEAWWTOSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O

Synonyms

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione;  Etoposide o-Quinone; _x000B_

Origin of Product

United States

Synthetic Methodologies and in Vitro Generation of Etoposide 3 ,4 Quinone

Chemical Synthesis Approaches for Etoposide (B1684455) 3',4'-Quinone

The primary chemical synthesis route involves the oxidation of Etoposide. A well-established protocol utilizes sodium metaperiodate as the oxidizing agent. In this procedure, Etoposide is dissolved in a mixture of water and dioxane and treated with an aqueous solution of sodium metaperiodate. nih.govnih.gov The reaction is typically conducted in the dark at a reduced temperature to control reactivity and minimize degradation. Following the reaction, the product is extracted using an organic solvent like dichloromethane, and purified via flash chromatography to yield Etoposide 3',4'-Quinone with high purity. nih.gov

Table 1: Representative Chemical Synthesis Protocol for this compound

Parameter Condition
Starting Material Etoposide
Oxidizing Agent Sodium metaperiodate (NaIO₄)
Solvent System Water:Dioxane (2:1)
Temperature 10 °C
Reaction Time ~40 minutes
Purification Flash chromatography (Silica gel)
Purity Achieved >99% (as determined by LC-MS) nih.gov
Reported Yield ~72% nih.gov

Enzymatic and Non-Enzymatic In Vitro Oxidation Protocols for Etoposide Catechol to this compound

Etoposide is first metabolized in vivo by cytochrome P450 enzymes, particularly CYP3A4, to form Etoposide Catechol. nih.govnih.gov This catechol intermediate is a direct precursor to the quinone. The subsequent oxidation of the catechol to this compound can be replicated in vitro through several enzymatic and non-enzymatic methods.

Enzymatic Oxidation: Peroxidases are key enzymes in the bioactivation of Etoposide Catechol. Myeloperoxidase (MPO), an enzyme abundant in myeloid progenitor cells, can catalyze the one-electron oxidation of Etoposide and its catechol metabolite to form a phenoxyl radical, which subsequently leads to the formation of the ortho-quinone. nih.gov In vitro assays using purified MPO or MPO-expressing cell lines like HL-60 cells can be used to generate and study the quinone metabolite. nih.gov Other peroxidases, such as horseradish peroxidase (HRP), are also capable of oxidizing catechol substrates and can be used in similar in vitro systems. encyclopedia.pub

Non-Enzymatic Oxidation: The conversion of Etoposide Catechol to its quinone form can occur non-enzymatically through a process known as redox cycling. researchgate.net In the presence of oxygen and metal ions, catechols can auto-oxidize to form semiquinone radicals and subsequently quinones. This process is relevant for understanding the compound's stability and reactivity in solution. The chemical synthesis method described previously, using a strong oxidizing agent like sodium metaperiodate, represents a forced non-enzymatic in vitro protocol that starts from Etoposide rather than the isolated catechol. nih.gov

Analytical Characterization of Synthesized this compound and its Conjugates

Rigorous analytical characterization is necessary to confirm the identity, purity, and stability of synthesized this compound and to elucidate the structure of its biologically relevant conjugates.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of synthesized this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a C18 stationary phase and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water or a buffer. nih.govresearchgate.net Detection is often performed using a UV detector at wavelengths such as 220 nm and 254 nm. nih.gov This method allows for the separation of the quinone from the parent drug, the catechol intermediate, and any degradation products. Purity levels exceeding 99% have been reported for synthetically prepared this compound, as verified by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Stability-indicating HPLC methods are also developed to monitor the degradation of the compound under various stress conditions (e.g., acidic, alkaline, oxidative). rsc.org

Table 2: Typical HPLC Parameters for Analysis of Etoposide and Related Compounds

Parameter Specification
Column ACE 5C18 or equivalent (e.g., 150 mm x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile and water/buffer gradient mdpi.com
Flow Rate 1.0 mL/min
Detector UV/PDA (e.g., at 254 nm) mdpi.com
Temperature Ambient (e.g., 25 °C)

This compound is a reactive electrophile that can form covalent adducts with nucleophiles, such as the thiol group of glutathione (B108866) (GSH). Characterizing these conjugates is vital for understanding detoxification pathways.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying quinone conjugates. Techniques like Electrospray Ionization (ESI) are used to generate ions of the conjugates, which are then analyzed. LC-ESI-ion trap-MS and tandem MS (MS/MS) have been successfully used to provide clear evidence for the intracellular formation of the this compound-glutathione adduct. nih.gov The precise mass measurement confirms the addition of the glutathione moiety to the quinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, especially to determine the exact site of conjugation, two-dimensional (2D) NMR spectroscopy is indispensable. Studies have characterized the products formed from the reaction of this compound with GSH. The major conjugate, identified as etoposide-OH-6'-SG, which results from a Michael addition reaction, was fully characterized using a combination of mass spectrometry and 2D-NMR techniques. nih.gov These advanced spectroscopic methods provide unambiguous evidence of the covalent bond formation and the specific atomic connectivity of the conjugate.

Metabolic Pathways and Biotransformation Dynamics of Etoposide 3 ,4 Quinone

Enzymatic Formation Pathways of Etoposide (B1684455) 3',4'-Quinone

The generation of Etoposide 3',4'-Quinone is a multi-step process initiated by the O-demethylation of the parent drug, etoposide, to form Etoposide Catechol. This intermediate is then oxidized to the quinone form through the action of various cellular enzymes.

Cytochrome P450 (CYP3A4/5) Mediated O-Demethylation of Etoposide to Etoposide Catechol

The primary and rate-limiting step in the formation of this compound is the O-demethylation of the dimethoxyphenol ring of etoposide, which results in the formation of Etoposide Catechol nih.gov. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoform involved nih.govnih.govpharmacology2000.comdrugbank.comresearchgate.netbenthamdirect.com.

Kinetic analyses have demonstrated the significant role of CYP3A4 in this metabolic conversion nih.gov. While CYP3A5 also contributes to the formation of Etoposide Catechol, its role is considered to be of a lesser extent nih.govnih.gov. Studies using recombinant human CYP isoforms have confirmed the high catalytic activity of CYP3A4 towards etoposide 3'-demethylation nih.gov. The involvement of CYP3A4 makes this metabolic pathway susceptible to interactions with other drugs that are substrates or inhibitors of this enzyme nih.gov.

Kinetic Parameters of Etoposide Catechol Formation by CYP Isoforms
CYP IsoformKm (μM)Vmax (pmol catechol/min/nmol P450)Reference
CYP3A477.7 ± 27.8314 ± 84 nih.gov
CYP3A513.9 ± 3.119.4 ± 0.4 nih.gov

Role of Cellular Oxidases and Peroxidases (e.g., Myeloperoxidase) in Etoposide Catechol Oxidation to this compound

Following its formation, Etoposide Catechol can undergo a two-electron oxidation to yield this compound benthamdirect.com. This conversion is facilitated by various cellular oxidases and peroxidases nih.govresearchgate.net. Among these, myeloperoxidase (MPO), an enzyme abundant in myeloid progenitor cells, has been identified as a key catalyst in this oxidative process nih.govnih.govclinpgx.orgacs.orgaacrjournals.org. MPO can catalyze the one-electron oxidation of etoposide, leading to the formation of a phenoxy radical, and also the oxidation of Etoposide Catechol to this compound via a semiquinone intermediate nih.gov. The high concentration of MPO in hematopoietic cells suggests a significant role for this pathway in these specific cell types acs.org.

Contribution of Prostaglandin (B15479496) Synthases to Etoposide Quinone Formation

In addition to the cytochrome P450 and peroxidase pathways, prostaglandin synthases have also been implicated in the conversion of etoposide to its O-demethylated metabolites, including the catechol and subsequent quinone forms drugbank.comnih.govclinpgx.org. Specifically, prostaglandin g/h synthase 1 and prostaglandin g/h synthase 2 can mediate the conversion of etoposide to etoposide ortho-quinone .

Interconversion Dynamics Between this compound and Semi-Quinone Free Radicals

The biotransformation of etoposide involves not only the formation of the catechol and quinone but also the dynamic interplay with a semi-quinone free radical intermediate.

pH-Dependent Radical Formation and Decay Kinetics

The formation of the semi-quinone free radical from this compound is a pH-dependent process nih.gov. Electron Spin Resonance (ESR) studies have shown that at an acidic pH of 4, there is no detectable formation of radical species from the ortho-quinone. However, as the pH increases to 7.4 and above, there is an increased rate of generation of the primary semi-quinone free radical. At even higher pH values, a secondary semi-quinone free radical can be produced nih.gov.

Furthermore, the chemical stability of the this compound is also influenced by pH. High-performance liquid chromatography (HPLC) analyses have demonstrated that the ortho-quinone is stable at pH 4. In contrast, an accelerated decay is observed as the pH is elevated to 7.4 and 9, with a concurrent conversion to more polar components and back to Etoposide Catechol nih.gov.

pH-Dependent Behavior of this compound
pHSemi-Quinone Radical FormationOrtho-Quinone StabilityReference
4Not detectedStable nih.gov
7.4Increased rate of formationAccelerated decay nih.gov
≥ 9Increased rate of formation (primary and secondary radicals)Accelerated decay nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Semi-Quinone Radical Detection

Electron Spin Resonance (ESR) spectroscopy has been a crucial analytical technique for the detection and characterization of the free radical intermediates formed during the metabolism of etoposide nih.gov. This method has provided conclusive evidence for the MPO-dependent formation of etoposide phenoxyl radicals in human myeloid progenitor CD34+ cells nih.gov. ESR studies have also been instrumental in demonstrating the pH-dependent generation of the semi-quinone free radical from the ortho-quinone of etoposide nih.gov. Furthermore, ESR has been used to characterize the free radicals produced during the oxidation of etoposide and its catechol and quinone derivatives, providing spectroscopic evidence for the radical-mediated metabolism of these compounds nih.govcdc.gov.

Detoxification and Conjugation Pathways of this compound

The metabolic fate of the reactive electrophile, this compound, involves critical detoxification pathways aimed at neutralizing its potential toxicity. A primary mechanism in this process is conjugation with endogenous molecules, which transforms the reactive quinone into a more stable, water-soluble compound, facilitating its elimination from the body. The most significant of these conjugation reactions involves the tripeptide glutathione (B108866) (GSH).

Glutathione Conjugation Mechanisms (e.g., Michael Addition leading to Etoposide-OH-SG)

The detoxification of this compound is significantly mediated by its direct reaction with glutathione (GSH). nih.gov This process occurs through a nucleophilic attack by the thiol group of GSH on the electrophilic quinone ring, a mechanism known as a Michael addition. nih.govmdpi.com This conjugation is a crucial step in neutralizing the reactive nature of the quinone, which can otherwise interact with cellular macromolecules like DNA and proteins. nih.gov

The reaction between this compound and GSH is efficient and can even proceed non-enzymatically in aqueous media due to the inherent instability and high reactivity of the quinone species. nih.gov The conjugation results in the formation of etoposide-glutathione conjugates. Research has identified two primary products of this reaction: a major conjugate identified as etoposide-OH-6'-SG and a minor product, etoposide-OH-2'-SG. nih.gov The formation of these conjugates is preceded by the O-demethylation of etoposide to its catechol intermediate (etoposide-OH), which is then oxidized to the reactive quinone. nih.gov The presence of etoposide-OH is considered essential for the subsequent formation of the GSH conjugate. nih.gov

In vitro studies using human liver microsomes and recombinant human CYP3A4 have shown that etoposide-OH-6'-SG is the sole product detected when etoposide is incubated in the presence of GSH, highlighting this as a primary metabolic pathway. nih.gov The formation of these glutathione adducts serves as a reliable indicator of the intracellular presence of the transient and highly reactive etoposide ortho-quinone. nih.gov

Table 1: this compound-Glutathione Conjugates

ConjugateAbbreviationFormation MechanismRelative Abundance
Etoposide-catechol-6'-S-glutathioneEtoposide-OH-6'-SGMichael AdditionMajor
Etoposide-catechol-2'-S-glutathioneEtoposide-OH-2'-SGMichael AdditionMinor

Role of Glutathione S-Transferases (GSTs) in Etoposide Quinone Detoxification

Glutathione S-transferases (GSTs) are a superfamily of Phase II metabolic enzymes that play a central role in cellular detoxification. frontiersin.orgnih.gov Their primary function is to catalyze the conjugation of glutathione to a wide array of electrophilic substrates, including carcinogens, environmental toxins, and various drugs and their reactive metabolites. nih.govnih.gov This enzymatic process renders the electrophiles less reactive, more water-soluble, and more easily excretable from the cell. nih.gov

In the context of this compound, GSTs are implicated in facilitating its detoxification. While the reaction between the highly reactive etoposide quinone and GSH can occur spontaneously, the conjugation of less reactive electrophiles typically requires enzymatic catalysis by GSTs to proceed efficiently. nih.govmdpi.com GSTs enhance the rate of conjugation, ensuring a rapid neutralization of the toxic quinone and protecting cellular components from potential damage. nih.gov

Different classes of GSTs exist, each with varying substrate specificities. frontiersin.org The involvement of specific GST isozymes can influence the efficiency of etoposide quinone detoxification. mdpi.com Upregulated expression of certain GSTs has been linked to the development of resistance to various chemotherapeutic agents, as the enhanced detoxification capacity of the cell can reduce the concentration of the active drug or its reactive metabolites. nih.govmdpi.com The GST-catalyzed conjugation of this compound with glutathione is a critical protective mechanism, representing a key component of the cellular defense against this reactive intermediate. nih.gov

Table 2: Major Classes of Cytosolic Glutathione S-Transferases (GSTs)

GST ClassGeneral Function in Detoxification
Alpha (GSTA)Detoxification of lipid peroxidation products and various carcinogens. mdpi.com
Mu (GSTM)Metabolism of polycyclic aromatic hydrocarbons and other environmental toxins. mdpi.com
Pi (GSTP)Involved in detoxifying a broad range of carcinogens and anticancer drugs. nih.gov
Theta (GSTT)Metabolism of small halogenated organic compounds. frontiersin.org

Molecular Mechanisms of Action of Etoposide 3 ,4 Quinone

Etoposide (B1684455) 3',4'-quinone, a major oxidative metabolite of the widely used anticancer drug etoposide, exhibits a distinct and more complex mechanism of action against its cellular target, topoisomerase II, than the parent compound. nih.govnih.gov While etoposide functions as an interfacial poison, stabilizing the topoisomerase II-DNA cleavage complex non-covalently, its quinone derivative acts primarily as a covalent poison through redox-dependent mechanisms. nih.govclinpgx.orgacs.org

Etoposide 3',4'-Quinone as a Redox-Dependent Topoisomerase II Poison

The activity of this compound is fundamentally linked to the cellular redox environment. nih.gov It functions as a redox-dependent topoisomerase II poison, a characteristic that distinguishes it from its parent compound, etoposide. nih.gov In the absence of reducing agents, etoposide quinone is significantly more effective at inducing topoisomerase II-mediated DNA strand breaks, proving to be approximately five-fold more active than etoposide under such conditions. nih.gov

The redox-dependent nature of its activity is demonstrated by the fact that its enhanced efficacy is substantially diminished in the presence of reducing agents like dithiothreitol (B142953) (DTT). nih.gov When DTT is present in reaction mixtures, it presumably reduces the quinone back to its catechol form, leading to a level of activity comparable to that of etoposide itself. nih.gov This dependency on the redox state is a hallmark characteristic of covalent topoisomerase II poisons that act via protein adduction. nih.govnih.govclinpgx.org

Covalent Adduction Mechanism: Interaction with Topoisomerase IIα and Topoisomerase IIβ Isoforms

Unlike etoposide, which interacts non-covalently at the enzyme-DNA interface, this compound functions as a covalent poison by forming adducts directly with the topoisomerase II enzyme. nih.govclinpgx.orgacs.org This covalent modification is a key feature of its mechanism. When the quinone is incubated with the enzyme prior to the addition of DNA, it leads to the inactivation of the enzyme, a classic characteristic of covalent poisons that is not observed with interfacial poisons like etoposide. nih.govacs.org This suggests that the quinone directly and irreversibly modifies the protein, thereby altering its function.

The primary targets for the covalent adduction by this compound are believed to be redox-sensitive cysteine residues on the topoisomerase II enzyme. nih.gov These residues are located outside of the enzyme's active site. nih.gov The electrophilic nature of the quinone facilitates a Michael addition reaction with the nucleophilic sulfhydryl groups of these cysteine residues, resulting in a stable, covalent bond between the drug metabolite and the enzyme.

Research indicates that this compound exhibits differential activity against the two human topoisomerase II isoforms, α and β. The metabolite is a particularly potent poison of topoisomerase IIβ. nih.govclinpgx.orgnih.gov Studies have shown that this compound is approximately two times more potent against topoisomerase IIβ than it is against the topoisomerase IIα isoform. nih.govclinpgx.orgnih.gov

Furthermore, the rate at which it interacts with the isoforms differs significantly. The quinone reacts approximately 2 to 4 times faster with topoisomerase IIβ than with topoisomerase IIα. nih.govclinpgx.orgnih.gov With the β isoform, it induces maximal DNA cleavage in as little as 2.5 to 5 minutes, compared to around 10 minutes required for the α isoform. nih.gov

FeatureTopoisomerase IIαTopoisomerase IIβ
Relative Potency Base~2x greater than with IIα
Reaction Rate Base~2-4x faster than with IIα
Time to Max Cleavage ~10 minutes~2.5 - 5 minutes

Stabilization of Topoisomerase II-DNA Cleavage Complexes

A primary consequence of the interaction between this compound and topoisomerase II is the stabilization of the enzyme-DNA cleavage complex. nih.govnih.gov In this complex, the DNA is cleaved, and the enzyme is covalently attached to the 5' ends of the broken DNA strands. By stabilizing this intermediate state, the quinone prevents the enzyme from completing its catalytic cycle. nih.gov

Compared to its parent compound, the quinone metabolite is significantly more efficacious at inducing these DNA strand breaks. nih.gov It has been shown to induce approximately four times more enzyme-mediated DNA cleavage than etoposide. nih.govclinpgx.org Notably, this compound also induces a higher ratio of double-stranded to single-stranded DNA breaks than etoposide, which tends to generate approximately equimolar levels of each. nih.govnih.govacs.org This suggests a more efficient mechanism for producing the most cytotoxic form of DNA damage. acs.org

Inhibition of Topoisomerase II-Mediated DNA Ligation Activity

The stabilization of the cleavage complex is achieved primarily by inhibiting the DNA ligation (or re-ligation) step of the topoisomerase II catalytic cycle. nih.govacs.org After cleaving the DNA, the enzyme is unable to rejoin the broken strands in the presence of the quinone. Both etoposide and its quinone metabolite severely inhibit DNA ligation mediated by both human topoisomerase IIα and topoisomerase IIβ. nih.govacs.orgacs.org This potent inhibition of the enzyme's crucial religation function converts topoisomerase II into a cellular toxin that generates permanent, lethal DNA double-strand breaks. nih.gov

ATP Independence in Topoisomerase II Poisoning by this compound

A significant distinction between etoposide and its quinone metabolite lies in their energy requirements for poisoning topoisomerase II. The parent drug, etoposide, requires adenosine (B11128) triphosphate (ATP) to achieve its maximum DNA cleavage activity. nih.gov For instance, etoposide-mediated DNA cleavage by topoisomerase IIα increases approximately threefold when ATP is present in the reaction. nih.gov

In stark contrast, this compound does not share this dependency. Research demonstrates that the quinone metabolite's ability to induce topoisomerase II-mediated DNA cleavage does not require ATP for maximal activity. nih.govnih.gov This ATP independence is a hallmark characteristic that distinguishes its mechanism from that of etoposide and aligns it more closely with other redox-dependent topoisomerase II poisons. nih.govnih.gov This finding underscores a fundamental difference in how the parent drug and its oxidized metabolite interact with the topoisomerase II enzyme complex.

**4.2. DNA Damage Induction and Topology Alterations

This compound demonstrates a distinct profile of DNA damage, primarily characterized by a high ratio of double-stranded DNA breaks (DSBs) compared to single-stranded breaks (SSBs). nih.govnih.gov This is a notable departure from the action of etoposide, which is known to induce a significantly higher proportion of SSBs. nih.govplos.orgplos.org Studies have shown that for the parent compound, etoposide, SSBs can constitute as much as 97% of the total strand breaks induced. nih.govplos.org The quinone metabolite's propensity to generate a high proportion of DSBs suggests a different or additional mechanism for stabilizing the topoisomerase II-DNA cleavage complex, contributing to its unique biological effects. nih.govnih.gov

While quinones are known to form covalent adducts with biological macromolecules, the primary mechanism by which this compound poisons topoisomerase II does not appear to involve direct adduction to DNA. nih.gov Experimental evidence supports a model of protein adduction. nih.govacs.org In one study, plasmid DNA was pre-incubated with this compound and then purified to remove the compound before being introduced to topoisomerase IIα. nih.gov The results showed that this pre-treatment of the DNA had no effect on the subsequent enzyme-mediated DNA cleavage activity. nih.gov This finding strongly indicates that the quinone enhances DNA cleavage by modifying the enzyme itself, rather than by forming DNA lesions that stimulate topoisomerase II activity. nih.govacs.org The mechanism is consistent with covalent adduction to cysteine residues on the topoisomerase II enzyme. nih.govacs.org

The metabolic conversion of etoposide catechol to this compound involves the formation of a semi-quinone free radical intermediate. nih.govnih.gov This reactive radical species has been shown to play a significant role in the inactivation of single-stranded DNA (ssDNA). nih.govnih.gov Studies using biologically active ssDNA from the phi X174 bacteriophage found that the semi-quinone radical is largely responsible for the DNA inactivation induced by the ortho-quinone form of etoposide. nih.gov The formation of this semi-quinone free radical is pH-dependent, with an increased rate of generation at neutral to alkaline pH. nih.govnih.gov Further research indicates that superoxide (B77818) anion radicals are likely important for the formation of the semi-quinone free radical from the ortho-quinone, thereby indirectly influencing its capacity for DNA inactivation. nih.gov However, this radical species does not appear to be lethal towards double-stranded (RF) phi X174 DNA. nih.gov

Non-Topoisomerase II Molecular Targets

Beyond its interaction with topoisomerase II, this compound has been identified as a potent inhibitor of other key cellular enzymes, notably T-cell protein tyrosine phosphatase (TCPTP). researchgate.netnih.govnih.gov TCPTP is a critical regulator in hematopoietic signaling pathways. researchgate.netnih.gov this compound acts as an irreversible inhibitor of TCPTP, with studies reporting an IC50 value of approximately 7 μM. researchgate.netnih.gov The parent compound, etoposide, shows no such inhibitory activity. researchgate.netnih.gov

The mechanism of inhibition involves the formation of a covalent adduct between the quinone and the catalytic cysteine residue within the active site of TCPTP. researchgate.netnih.gov This irreversible binding blocks the enzyme's function. researchgate.net In human hematopoietic cell lines, exposure to this compound leads to the inhibition of endogenous TCPTP, which results in a corresponding increase in the tyrosine phosphorylation of downstream targets like STAT1. researchgate.netnih.gov This impairment of a key hematopoietic signaling enzyme represents an important non-topoisomerase II molecular target of the etoposide metabolite. researchgate.netnih.gov

Data Tables

Table 1: Comparison of Etoposide vs. This compound

Feature Etoposide This compound
ATP Requirement for Topoisomerase II Poisoning Required for maximal activity nih.gov Not required for maximal activity nih.govnih.gov
Primary Type of DNA Break Induced Predominantly single-stranded breaks nih.govplos.orgplos.org High ratio of double-stranded breaks nih.govnih.gov

| TCPTP Inhibition | No significant inhibition researchgate.netnih.gov | Irreversible inhibitor (IC50 ≈ 7 μM) researchgate.netnih.gov |

Table 2: Molecular Targets and Mechanisms of this compound

Target Enzyme Mechanism of Action Consequence
Topoisomerase II Redox-dependent protein adduction, stabilizing the DNA cleavage complex without requiring ATP nih.govnih.gov Induction of a high ratio of double-stranded DNA breaks nih.govnih.gov
T-Cell Protein Tyrosine Phosphatase (TCPTP) Irreversible covalent adduction at the catalytic cysteine residue researchgate.netnih.gov Inhibition of phosphatase activity, leading to increased phosphorylation of STAT1 researchgate.netnih.gov

| Single-Stranded DNA | Inactivation by semi-quinone free radical intermediate nih.govnih.gov | Loss of biological activity of ssDNA nih.gov |

Cellular and Biochemical Responses to Etoposide 3 ,4 Quinone Exposure

Induction of Oxidative Stress Pathways

A primary mechanism through which etoposide (B1684455) 3',4'-quinone exerts its cytotoxic effects is by inducing a state of oxidative stress. This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The quinone structure is central to this process, facilitating redox cycling and direct interaction with key cellular antioxidants.

Etoposide 3',4'-quinone is a redox-active molecule that can undergo a process known as redox cycling. acs.org This process involves the quinone being reduced to a semiquinone radical by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the quinone, producing a superoxide (B77818) anion radical in the process. This cycle can repeat, leading to the continuous generation of superoxide radicals, which are precursors to other more damaging ROS, such as hydrogen peroxide and the hydroxyl radical. acs.org This sustained production of ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. acs.org The generation of ROS is a key factor in the cytotoxic mechanisms of many quinone-containing compounds and contributes significantly to the biological activity of this compound. mdpi.commdpi.com

The electrophilic nature of this compound and the ROS it generates can lead to the oxidation of protein thiols, which are the sulfur-containing side chains of cysteine residues in proteins. acs.org These thiol groups are crucial for the structure and function of many proteins, including enzymes involved in signal transduction and antioxidant defense. mdpi.comosti.gov Oxidation of these thiols can lead to the formation of disulfide bonds or other oxidative modifications, altering protein conformation and inactivating their biological function. mdpi.com This widespread oxidation of protein thiols disrupts the cellular redox balance, shifting the cell towards a more pro-oxidative state. mdpi.comosti.gov This disruption can impact numerous cellular pathways that are regulated by the redox state of specific protein cysteines. mdpi.comosti.gov

DNA Repair Pathway Modulation in Response to this compound-Induced Damage

This compound is a potent inducer of DNA damage, acting as a redox-dependent topoisomerase II poison. nih.govnih.gov It is approximately 5-fold more active than its parent compound, etoposide, at inducing enzyme-mediated DNA cleavage. nih.govnih.gov This enhanced activity leads to a high ratio of double-stranded DNA breaks. nih.govnih.gov The cell's DNA damage response (DDR) is a complex network of pathways that detects and repairs such lesions to maintain genomic integrity. horizondiscovery.comnih.gov Upon sensing the DNA double-strand breaks induced by this compound, the cell activates key kinases such as ATM and DNA-PK. nih.govconicet.gov.ar These kinases then trigger a cascade of signaling events that coordinate cell cycle arrest, providing time for repair, and the recruitment of DNA repair proteins to the site of damage. horizondiscovery.com The primary pathways for repairing double-strand breaks are non-homologous end joining (NHEJ) and homologous recombination (HR). conicet.gov.ar The choice between these pathways is influenced by the cell cycle phase and the nature of the DNA break. The significant DNA damage caused by this compound places a heavy burden on these repair systems.

ParameterObservation in Response to this compoundKey DNA Repair Pathways Involved
DNA Damage TypeHigh ratio of double-stranded DNA breaksNon-Homologous End Joining (NHEJ)
Cellular ResponseActivation of DNA Damage Response (DDR)Homologous Recombination (HR)
Key Signaling KinasesATM, DNA-PK

Cellular Senescence and Apoptotic Signaling Initiated by this compound

In response to the extensive DNA damage and oxidative stress induced by this compound, cells can activate pathways leading to one of two primary fates: cellular senescence or apoptosis. Cellular senescence is a state of irreversible cell cycle arrest, which can be triggered by DNA damage. kobe-u.ac.jp Studies on the parent compound, etoposide, have shown that lower concentrations tend to induce senescence, characterized by markers such as activated senescence-associated β-galactosidase activity and elevated levels of p53 and p21. kobe-u.ac.jpnih.govresearchgate.net Conversely, higher concentrations of etoposide are more likely to trigger apoptosis, or programmed cell death. kobe-u.ac.jpresearchgate.net Apoptosis is a highly regulated process that eliminates damaged cells and is often initiated by the activation of caspase cascades. researchgate.net The decision between senescence and apoptosis is a critical determinant of cellular outcome following exposure to etoposide and its metabolites, and is influenced by the extent of DNA damage and the cellular context. kobe-u.ac.jpresearchgate.net

Genomic Instability and Chromosomal Rearrangements Triggered by this compound Activity

The potent DNA-damaging activity of this compound, particularly its ability to induce a high number of double-stranded DNA breaks, poses a significant threat to genomic stability. nih.govnih.gov If the DNA repair pathways are overwhelmed or function with errors, it can lead to the persistence of DNA lesions. These unrepaired or misrepaired breaks can result in genomic instability, which is a hallmark of cancer. biorxiv.org This instability can manifest as an increased rate of mutations, chromosomal aberrations, and aneuploidy. biorxiv.org Specifically, etoposide and by extension its more potent quinone metabolite, have been linked to the development of treatment-related leukemias characterized by specific chromosomal rearrangements, such as those involving the MLL gene. nih.govnih.govoup.com This suggests that the DNA damage induced by this compound can lead to stable and heritable changes in the genome, contributing to secondary malignancies. nih.govoup.com

Cellular ResponseKey Molecular EventsPotential Consequence
Induction of Oxidative StressROS generation, GSH depletion, Protein thiol oxidationCellular damage, Apoptosis
DNA Repair ModulationActivation of DDR, NHEJ, and HR pathwaysCell survival or Senescence
Cellular SenescenceIrreversible cell cycle arrestTumor suppression (initially)
ApoptosisCaspase activation, Programmed cell deathElimination of damaged cells
Genomic InstabilityChromosomal breaks and rearrangementsSecondary malignancies

Role in Acquired Microbial Resistance to Chemotherapeutics

The exposure of microbial populations to certain chemotherapeutic agents can inadvertently lead to the development of acquired resistance to antibiotics. Etoposide, a widely used anti-cancer drug, and its metabolite, this compound, have been implicated in this phenomenon through mechanisms involving oxidative stress and subsequent genetic mutations in bacteria.

Research has demonstrated that the parent compound, etoposide, can induce significant oxidative stress in bacteria such as Pseudomonas aeruginosa. nih.govcityu.edu.hk This increase in reactive oxygen species (ROS) within the bacterial cells is a critical factor in the development of antibiotic resistance. The generation of ROS can be mitigated by the presence of ROS scavengers like reduced glutathione (B108866) (GSH), which can enter bacterial cells and neutralize the damaging effects of oxidative stress. nih.gov When GSH was introduced in experiments, it negated the ROS-inducing effect of etoposide, and the emergence of antibiotic-resistant bacteria was not observed. nih.gov

The mechanism of action of etoposide involves its bioactivation into metabolites that are capable of damaging DNA. nih.gov Etoposide is metabolized into a catechol derivative, which is subsequently oxidized to form the highly reactive this compound (an ortho-quinone). nih.govacs.org The conversion process from the catechol to the ortho-quinone proceeds through the formation of a semi-quinone free radical. nih.gov It is this semi-quinone free radical that is believed to be largely responsible for causing damage to single-stranded DNA. nih.gov

The DNA damage induced by the oxidative stress from etoposide and its quinone metabolite can lead to mutations in bacterial genes. nih.govcityu.edu.hk Specifically, mutations in the gyrA gene have been observed in P. aeruginosa following exposure to etoposide. nih.govcityu.edu.hk The gyrA gene encodes a subunit of DNA gyrase, a type II topoisomerase in bacteria that is the primary target of fluoroquinolone antibiotics like ciprofloxacin (B1669076). mdpi.com Mutations in this gene can alter the structure of DNA gyrase, thereby reducing the binding affinity of fluoroquinolones and conferring resistance to this class of antibiotics. nih.govcityu.edu.hk

Studies have shown that prolonged exposure of P. aeruginosa to sub-minimal inhibitory concentrations (sub-MIC) of etoposide leads to the emergence of ciprofloxacin-resistant strains. nih.gov These etoposide-induced ciprofloxacin-resistant (EICR) mutants are also observed to have an enhanced ability to form biofilms, which can further protect the bacteria from antimicrobial agents and host immune responses. nih.gov

The following table summarizes key findings from research on the role of etoposide and its metabolites in inducing microbial resistance.

Microorganism Compound Observed Effect Mechanism of Resistance Reference
Pseudomonas aeruginosaEtoposideInduction of oxidative stressGeneration of reactive oxygen species (ROS) nih.gov
Pseudomonas aeruginosaEtoposideEmergence of ciprofloxacin resistanceMutation in the gyrA gene nih.govcityu.edu.hk
Pseudomonas aeruginosaEtoposideIncreased biofilm formation in resistant mutantsNot explicitly detailed nih.gov
phi X174 bacteriophageEtoposide ortho-quinoneInactivation of single-stranded DNAFormation of a semi-quinone free radical nih.gov

Mechanistic Contributions of Etoposide 3 ,4 Quinone to Molecular Pathogenesis

Etiological Role in Treatment-Related Acute Myeloid Leukemias (t-AMLs)

The development of t-AML following chemotherapy with etoposide (B1684455) is a serious secondary malignancy. Research has increasingly pointed towards the metabolic activation of etoposide to its quinone derivative as a critical step in the initiation of leukemogenesis. Etoposide is first metabolized by cytochrome P450 enzymes, primarily CYP3A4, to etoposide catechol. nih.govnih.govresearchgate.net This intermediate is then oxidized to the highly reactive etoposide 3',4'-quinone, a reaction that can be catalyzed by enzymes such as myeloperoxidase present in myeloid lineage cells. nih.govnih.govclinpgx.org

A hallmark of etoposide-related t-AML is the presence of specific chromosomal translocations involving the Mixed-Lineage Leukemia (MLL) gene located at chromosome 11q23. nih.govfrontiersin.org These rearrangements are frequently observed in patients who develop t-AML after treatment with topoisomerase II inhibitors like etoposide. frontiersin.orgnih.gov this compound is a more potent inducer of DNA double-strand breaks mediated by topoisomerase II than its parent compound. nih.govnih.gov This heightened activity, particularly against the TOP2B isoform, is thought to be a key factor in the generation of MLL rearrangements. nih.gov The covalent modification of the topoisomerase II enzyme by the quinone metabolite enhances the stabilization of the enzyme-DNA cleavage complex, increasing the likelihood of erroneous DNA repair and subsequent chromosomal translocations. nih.gov Studies have shown that exposure of hematopoietic stem cells to etoposide is sufficient to induce MLL rearrangements, highlighting their susceptibility to the genotoxic effects of the drug and its metabolites. nih.govoup.com

Table 1: Impact of Etoposide and its Metabolites on MLL Gene Rearrangements

Compound Mechanism of Action Potency in Inducing DNA Breaks Association with MLL Rearrangements
Etoposide Topoisomerase II poison Standard Associated with t-AML and MLL rearrangements. nih.govnih.gov
Etoposide Catechol Precursor to etoposide quinone 2-3 times more potent than etoposide under oxidative conditions. nih.gov Contributes to the formation of the ultimate leukemogenic metabolite.
This compound Covalent modification of Topoisomerase II Several times more potent than etoposide. nih.govnih.gov Strongly implicated as the primary driver of MLL translocations. researchgate.net

Genetic variability in the enzymes responsible for etoposide metabolism can influence an individual's risk of developing t-AML. Polymorphisms in the CYP3A4 gene, which encodes a key enzyme in the conversion of etoposide to its catechol precursor, have been investigated for their role in the leukemogenic potential of the drug. researchgate.netnih.gov Certain CYP3A4 variants, such as the CYP3A4*1B allele, have been associated with an increased risk of developing leukemia after treatment with etoposide. researchgate.netfrontiersin.org It is hypothesized that such genetic variations may lead to altered enzyme activity, resulting in higher concentrations of the DNA-damaging catechol and quinone metabolites, thereby increasing the risk of leukemogenesis. nih.gov Individuals with wild-type CYP3A4 genotypes may also be at an increased risk for treatment-related leukemia, suggesting that efficient metabolism to the reactive intermediates is a key step in the pathogenic process. nih.gov

Table 2: Influence of CYP3A4 Genotype on Etoposide-Related t-AML Risk

Genotype Implication in Etoposide Metabolism Associated Risk of t-AML
***CYP3A4* Wild-Type (CYP3A4-W)** Normal metabolism of etoposide to catechol. May be associated with an increased risk of treatment-related leukemia. nih.gov
***CYP3A4*1B* Variant** Potentially altered enzyme activity. Associated with an increased risk of leukemia following etoposide treatment. researchgate.netfrontiersin.org

Myeloperoxidase (MPO) is an enzyme predominantly expressed in cells of the myeloid lineage, including myeloid progenitor cells, which are believed to be the cellular origin of AML. nih.govnih.gov MPO plays a crucial role in the bioactivation of etoposide catechol to this compound within these target cells. nih.govnih.govclinpgx.org The localized production of the highly reactive quinone in the nucleus of these susceptible cells is thought to be a critical factor in the tissue-specific toxicity and leukemogenicity of etoposide. nih.gov Higher levels of MPO expression in myeloid progenitor cells could therefore increase the rate of this compound formation, leading to a greater accumulation of DNA damage and a higher risk of malignant transformation. nih.gov Indeed, studies have demonstrated that MPO enhances etoposide-mediated DNA damage. nih.gov

Comparative Analysis of this compound and Parent Etoposide in Molecular Pathogenesis

While both etoposide and its 3',4'-quinone metabolite can induce DNA damage and contribute to the therapeutic effects of the drug, their roles in molecular pathogenesis, particularly leukemogenesis, appear to differ significantly in terms of potency and mechanism.

Etoposide itself is a well-established topoisomerase II poison, inducing DNA strand breaks that can lead to apoptosis in cancer cells. nih.govclinpgx.org However, its quinone metabolite is significantly more potent in this regard. nih.govnih.gov this compound not only acts as a topoisomerase II poison but also covalently binds to the enzyme, leading to a more stable and persistent DNA-damage signal. nih.gov This increased potency is particularly pronounced for the TOP2B isoform, which has been specifically implicated in the carcinogenic effects of etoposide. nih.govclinpgx.org

Furthermore, the reactive nature of the quinone allows it to interact with other cellular macromolecules, potentially contributing to cellular dysfunction beyond its effects on topoisomerase II. In contrast, the parent drug's pathogenic activity is primarily linked to its reversible inhibition of topoisomerase II. The localized generation of this compound in MPO-expressing myeloid progenitor cells provides a direct mechanism for the specific targeting of this cell population for leukemic transformation, a feature not inherent to the parent etoposide molecule. nih.govnih.gov

Table 3: Comparative Pathogenic Features of Etoposide and this compound

Feature Etoposide This compound
Primary Mechanism Reversible inhibition of Topoisomerase II. clinpgx.org Covalent modification and inhibition of Topoisomerase II. nih.gov
Potency in DNA Damage Standard. Several-fold higher than etoposide. nih.govnih.gov
TOP2 Isoform Specificity Inhibits both TOP2A and TOP2B. clinpgx.org More potent against TOP2B. nih.gov
Cellular Localization of Activity Systemic distribution. Localized generation in MPO-expressing myeloid cells. nih.govnih.gov
Role in Leukemogenesis Initiating agent. Considered the ultimate leukemogenic metabolite. researchgate.net

Advanced Research Methodologies for Investigating Etoposide 3 ,4 Quinone

In Vitro Cellular Models for Etoposide (B1684455) 3',4'-Quinone Mechanistic Studies (e.g., HL-60 cells)

In vitro cellular models are indispensable for dissecting the specific cellular and molecular effects of etoposide 3',4'-quinone. The human promyelocytic leukemia cell line, HL-60, is a particularly relevant model because it expresses high levels of myeloperoxidase (MPO). nih.gov This enzyme is prevalent in myeloid progenitor cells and is capable of metabolizing etoposide into its reactive quinone form. nih.gov

Research using HL-60 cells has been instrumental in demonstrating the intracellular formation of etoposide quinone. nih.gov Studies have successfully detected the glutathione (B108866) adduct of the quinone within these cells, serving as a stable marker for the presence of the highly reactive and unstable etoposide quinone. nih.gov Furthermore, by using inhibitors of heme synthesis, which reduces MPO levels and activity, researchers have shown a significant suppression of the glutathione adduct formation, confirming that MPO is a key enzyme responsible for the conversion of etoposide to its ortho-quinone metabolite in these cells. nih.gov The HL-60 cell line, therefore, provides a clinically relevant system to study the bioactivation of etoposide and the subsequent downstream effects of the resulting quinone metabolite. nih.govnih.gov

Biochemical Assays for Topoisomerase II Activity and DNA Cleavage Assessment

Biochemical assays are fundamental to understanding how this compound interacts with its primary molecular target, topoisomerase IIα. nih.gov These assays have revealed that etoposide quinone functions as a potent, redox-dependent topoisomerase II poison, with a mechanism distinct from its parent compound. nih.govnih.gov

A principal method to assess the impact of etoposide quinone on topoisomerase II function is the plasmid DNA cleavage assay. nih.gov This technique utilizes negatively supercoiled plasmid DNA as a substrate for the enzyme. The activity of topoisomerase II alters the topology of this DNA. The different topological forms of the DNA can be separated and visualized using agarose (B213101) gel electrophoresis. nih.govbitesizebio.com

Supercoiled DNA (Form I): The intact, compact form of the plasmid that migrates fastest through the gel. nih.gov

Nicked or Relaxed DNA (Form II): Results from a single-strand break, causing the plasmid to adopt a more open, circular conformation that migrates slowest. bitesizebio.combiorxiv.org

Linear DNA (Form III): Produced by a double-strand break, this form migrates at an intermediate rate between the supercoiled and nicked forms. nih.govbitesizebio.com

By quantifying the conversion of supercoiled DNA to its nicked and linear forms, researchers can measure the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex. Studies using this assay have demonstrated that etoposide quinone is approximately 5-fold more active than etoposide at inducing topoisomerase IIα-mediated DNA cleavage in the absence of reducing agents. nih.govnih.gov

Table 1: Comparative DNA Cleavage Activity of Etoposide vs. Etoposide Quinone on Topoisomerase IIα
CompoundConditionRelative DNA Cleavage ActivityPrimary DNA Break Type
EtoposideStandard AssayBase Level (1x)Single-Stranded Breaks > Double-Stranded Breaks
This compound- Dithiothreitol (B142953) (DTT)~5x higher than EtoposideHigh ratio of Double-Stranded Breaks
This compound+ Dithiothreitol (DTT)Reduced to Etoposide levelsNot specified

This table summarizes findings from biochemical assays comparing the activity of etoposide and its quinone metabolite. Data is synthesized from studies examining topoisomerase IIα-mediated DNA cleavage. nih.govnih.gov

While the parent drug etoposide predominantly induces single-strand breaks (SSBs) at low concentrations, this compound is notable for inducing a significantly higher ratio of double-strand breaks (DSBs) to SSBs. nih.govplos.orgnih.govnih.gov The relative amounts of nicked (representing SSBs) and linear (representing DSBs) DNA in plasmid cleavage assays provide a quantitative measure of this difference. nih.govnih.gov The elevated induction of DSBs by the quinone metabolite is a critical finding, as these lesions are considered more cytotoxic and are more likely to lead to the chromosomal rearrangements associated with treatment-related leukemias. nih.govnih.gov Unlike etoposide, the quinone metabolite's ability to induce maximal DNA cleavage does not require ATP. nih.govnih.gov

Protein Adduction and Post-Translational Modification Analyses

The mechanism of this compound is distinguished by its covalent interaction with topoisomerase II. nih.gov This is a key difference from etoposide, which acts as an interfacial poison, stabilizing the enzyme-DNA complex non-covalently. nih.gov

Etoposide quinone is classified as a redox-dependent poison. nih.govnih.gov This classification is supported by several lines of evidence:

Inactivation by Reducing Agents: The enhanced activity of the quinone is abrogated in the presence of reducing agents like dithiothreitol (DTT), which reduces the quinone back to its catechol form. nih.govnih.gov

Enzyme Inactivation: When etoposide quinone is incubated with topoisomerase II before the addition of DNA, it inactivates the enzyme. nih.govnih.govnih.gov This suggests a direct, covalent modification of the protein, a hallmark of covalent poisons. nih.gov

Covalent Adduction: It is believed that the quinone forms covalent adducts with nucleophilic residues on the enzyme, such as cysteine, outside of the active site. nih.gov This adduction alters the protein's conformation and inhibits the DNA religation step of the catalytic cycle, leading to the accumulation of DNA breaks. nih.govacs.org

Mass spectrometry-based proteomics can be employed to identify the specific amino acid residues on topoisomerase II that are adducted by the quinone, providing precise molecular detail of the interaction. frontiersin.org While the primary modification is direct covalent adduction, this event can subsequently influence signaling pathways that involve canonical post-translational modifications like phosphorylation or ubiquitination in response to the DNA damage caused. nih.govmdpi.com

Oxidative Stress Marker Detection and Quantification

The metabolism of etoposide to its catechol and subsequently to its quinone form is an oxidative process that can contribute to cellular oxidative stress. nih.govacs.orgnih.gov Etoposide quinone itself can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals. mdpi.com The generation of ROS can lead to further cellular damage, including oxidative damage to DNA, lipids, and proteins, exacerbating the compound's cytotoxicity.

Methodologies to quantify the oxidative stress induced by etoposide quinone include:

Measurement of ROS: Cellular probes that become fluorescent upon oxidation (e.g., DCFDA) can be used with flow cytometry or fluorescence microscopy to detect and quantify intracellular ROS levels.

Analysis of Antioxidant Levels: Monitoring the depletion of intracellular antioxidants, such as glutathione (GSH), can serve as an indirect marker of oxidative stress.

Detection of Oxidative Damage Products: Assays can measure the products of oxidative damage, such as 8-oxoguanine in DNA or protein carbonyls, as indicators of oxidative stress.

Genotoxicity Assays: Assessment of DNA Damage and Chromosomal Aberrations

The potent induction of DNA double-strand breaks by this compound makes it a significant genotoxic agent. nih.gov A variety of assays are used to assess the extent and nature of this genetic damage.

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique can detect both single- and double-strand DNA breaks in individual cells. The extent of DNA migration in an electric field (the "comet tail") is proportional to the amount of DNA damage.

Micronucleus Test: This assay detects small, extranuclear bodies (micronuclei) in the cytoplasm of cells that have undergone mitosis. These micronuclei contain chromosome fragments or whole chromosomes that have failed to segregate properly during cell division, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. youtube.com

Chromosomal Aberration Analysis: This involves the microscopic examination of metaphase chromosomes to identify structural changes, such as breaks, deletions, and translocations. nih.gov Etoposide is known to induce chromosomal aberrations, and its quinone metabolite is hypothesized to be a key contributor to the specific 11q23 chromosomal rearrangements seen in treatment-related leukemias. nih.govnih.govnih.gov

These genotoxicity assays provide a comprehensive picture of the DNA-damaging potential of this compound, linking its biochemical activity at the molecular level to large-scale, heritable genetic alterations. nih.gov

Co-culture Models for Investigating this compound Interactions in Complex Biological Systems (e.g., Tumor Microenvironment and Microbial Interactions)

Advanced co-culture models are becoming indispensable tools for elucidating the complex interactions of drug metabolites like this compound within physiologically relevant contexts. These systems offer a significant advantage over traditional monoculture assays by partially replicating the intricate cellular and microbial ecosystems found in the body. Such models are crucial for understanding how the tumor microenvironment and resident microbiota influence the activity and effects of this reactive metabolite.

Tumor Microenvironment Co-culture Models:

The tumor microenvironment (TME) is a complex network of cancer cells, stromal cells (such as cancer-associated fibroblasts or CAFs), endothelial cells, and immune cells. Co-culture systems designed to mimic the TME are instrumental in studying the influence of these cellular interactions on the behavior of this compound.

Three-dimensional (3D) organoid and spheroid models are at the forefront of this research. For instance, co-culture models of cancer cells with fibroblasts have been shown to enhance the growth rate of cancer cells. In one such model, the presence of fibroblasts led to a significant increase in the growth of H460 lung cancer cells, with the tumor mass in co-culture being 18% larger than in monoculture after normalization. nih.gov While this study focused on the parent drug, such a system would be invaluable for assessing how fibroblasts modulate the cytotoxicity and DNA-damaging effects of this compound.

Another sophisticated approach involves the use of 3D spheroid co-cultures. A notable example is a model of medulloblastoma spheroids co-cultured with human foetal brain stem cells to evaluate the effects of etoposide. researchgate.net This type of model could be adapted to specifically investigate the neurotoxic potential of this compound on surrounding neural tissues, a critical consideration given the frequent use of etoposide in treating brain tumors.

Furthermore, co-cultures of colon cancer organoids and CAFs have been developed that recapitulate the histological and biophysical features of aggressive mesenchymal-like colon cancer. nih.gov These models have demonstrated that CAFs can induce a partial epithelial-to-mesenchymal transition in cancer cells. nih.gov Investigating the effects of this compound in such a system could reveal whether the metabolite's activity is altered in this more aggressive and treatment-resistant cancer subtype. The table below outlines representative co-culture models that could be adapted for studying this compound.

Model TypeCell TypesPotential Application for this compound InvestigationKey Findings from Etoposide Studies
2D Co-culture with Magnetic SeparationH460 Lung Cancer Cells, Human Dermal Fibroblasts (HDF-α)Studying the influence of fibroblasts on the cytotoxicity and genotoxicity of the quinone metabolite.Fibroblasts significantly increased the growth rate of H460 cancer cells. nih.gov
3D Spheroid Co-cultureMedulloblastoma Tumor Cells, Human Foetal Brain Stem CellsAssessing the neurotoxicity and differential effects of the quinone on cancer versus healthy neural stem cells.Increasing concentrations of etoposide gradually eliminated tumor cells while the stem cell population remained. researchgate.net
3D Organoid Co-culturePatient-Derived Colon Cancer Organoids, Cancer-Associated Fibroblasts (CAFs)Evaluating the efficacy of the quinone in a model that mimics aggressive, mesenchymal-like colon cancer.CAFs induced features of aggressive cancer and an immunosuppressive microenvironment. nih.gov

Microbial Interaction Co-culture Models:

The gut microbiota plays a crucial role in the metabolism of many xenobiotics, including chemotherapeutic agents. Co-culture models that incorporate microbial species are essential for understanding how these interactions can alter the availability and activity of drug metabolites like this compound.

Research has shown that the gut microbiota can directly metabolize etoposide. In one study, incubation of etoposide with mouse cecal contents and human stool samples resulted in a significant loss of the parent drug and the formation of its O-demethylated product, etoposide catechol, which is a precursor to this compound. uic.edu This finding underscores the importance of the gut microbiome in the metabolic activation of etoposide.

Further investigations have identified specific bacterial species responsible for this metabolism. Screening of 48 abundant human gut bacterial species revealed that several species within the Eubacterium genus are capable of metabolizing etoposide. uic.edu Notably, Enterococcus faecalis, another common gut bacterium, was also identified as an etoposide metabolizer. uic.edu

To study these interactions in a more controlled and dynamic environment, gut-on-a-chip models are being developed. These microfluidic devices can co-culture human intestinal cells with various bacterial strains, allowing for the investigation of bacteria-bacteria and host-bacteria-drug interactions. nih.gov While not yet specifically reported for this compound, these models would be ideal for dissecting how different microbial compositions affect the generation of the quinone from etoposide and its subsequent effects on intestinal cells. The following table summarizes key microbial findings relevant to the study of this compound.

Microbial SystemKey Bacterial Genera/SpeciesFindingRelevance to this compound Research
Mouse Cecal Contents and Human Stool SamplesComplex gut microbiotaSignificant metabolism of etoposide to etoposide catechol. uic.eduDemonstrates the gut microbiota's role in the initial metabolic step leading to the formation of the quinone.
In vitro screening of 48 human gut bacteriaEubacterium spp., Enterococcus faecalisIdentified as etoposide metabolizers. uic.eduPinpoints specific bacteria that could be used in co-culture models to study the localized production of the quinone.

Q & A

Q. What is the biochemical mechanism by which Etoposide 3',4'-Quinone enhances DNA cleavage mediated by human topoisomerase IIα?

  • Methodological Answer : Experimental validation involves in vitro cleavage assays using purified catalytic core enzymes (e.g., hTop2αΔ1175) and electrophoretic analysis of DNA strand breaks. Studies confirm that this compound stabilizes topoisomerase IIα-DNA cleavage complexes, with dose-dependent enhancement observed at concentrations ≥10 μM. Redox-active agents like K₃[Fe(CN)₆] may further modulate activity by altering the quinone’s oxidation state .
  • Data Reference :
Enzyme VariantEtoposide Quinone (μM)DNA Cleavage (%)
Wild-type012 ± 2
Wild-type5085 ± 5
Catalytic Core5070 ± 4
(Adapted from )

Q. How can researchers determine optimal experimental conditions for studying this compound’s redox properties?

  • Methodological Answer : Use cyclic voltammetry to assess redox potentials and UV-Vis spectroscopy to monitor quinone-catechol interconversion. Buffer systems (e.g., pH 7.4 Tris-EDTA) must mimic physiological conditions. Include controls with antioxidants (e.g., ascorbate) to evaluate stability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides nanomolar sensitivity. Validate methods using spiked plasma/serum samples and account for matrix effects via internal standardization (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across different cell models?

  • Methodological Answer : Conduct comparative studies using isogenic cell lines varying in redox enzyme expression (e.g., NADPH:quinone oxidoreductase 1). Measure intracellular ROS generation via fluorescent probes (e.g., DCFH-DA) and correlate with topoisomerase IIα activity. Control for cell cycle synchronization to minimize variability .

Q. What experimental designs are critical for elucidating the role of this compound’s E-ring modifications in drug resistance?

  • Methodological Answer : Use site-directed mutagenesis to modify topoisomerase IIα’s quinone-binding residues (e.g., Lys785). Pair with molecular dynamics simulations to predict interaction energies. Validate via cytotoxicity assays in resistant vs. sensitive cell lines .

Q. How should researchers address confounding variables in in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism. Use radiolabeled compounds (e.g., ¹⁴C-Etoposide) for mass balance studies. Include cohorts with hepatic cytochrome P450 inhibitors to isolate metabolic pathways .

Methodological Best Practices

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Answer : Apply the PICO framework to define:
  • P opulation (e.g., specific cancer cell lines),
  • I ntervention (e.g., this compound dosing),
  • C omparison (e.g., parent drug Etoposide),
  • O utcome (e.g., DNA cleavage efficiency).
    The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigor .

Q. How can researchers systematically analyze contradictory data on this compound’s redox-dependent effects?

  • Answer : Perform meta-analysis using PRISMA guidelines. Stratify studies by experimental conditions (e.g., enzyme isoforms, redox buffers). Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity .

Data Analysis and Reporting

Q. What statistical approaches are optimal for dose-response studies of this compound?

  • Answer : Nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Report 95% confidence intervals and use ANOVA for multi-group comparisons. For RNA-seq data, apply DESeq2 for differential gene expression analysis .

Q. How should raw data from cleavage assays be processed and reported?

  • Answer : Normalize DNA cleavage percentages to vehicle controls. Include raw data tables in appendices, with processed data (mean ± SD) in figures. Use tools like GraphPad Prism for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.